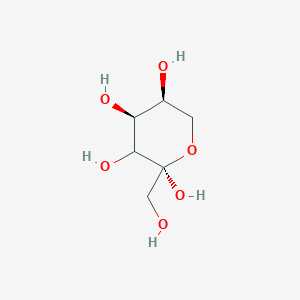
(2S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol is a chemical compound with a complex structure that includes multiple hydroxyl groups and a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol typically involves the use of carbohydrate precursors. One common method is the reduction of corresponding ketones or aldehydes using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to facilitate the conversion of carbohydrate substrates. This method is advantageous due to its specificity and efficiency, allowing for large-scale production with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
(2S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of (2S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with these targets, influencing their activity and function. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aR,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3: This compound shares a similar molecular structure but differs in the arrangement of hydroxyl groups and other functional groups.
Uniqueness
(2S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(2S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5?,6-/m0/s1 |
Clé InChI |
LKDRXBCSQODPBY-YTCQNVEASA-N |
SMILES isomérique |
C1[C@@H]([C@@H](C([C@@](O1)(CO)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















